Disulfide, dichloromethyl methyl
Description
Conceptual Framework of Organosulfur Chemistry and Disulfide Bonds
Organosulfur chemistry, the study of organic compounds containing sulfur, encompasses a vast array of molecules with diverse properties and applications. wikipedia.org Sulfur's ability to exist in various oxidation states gives rise to numerous functional groups, including thiols, sulfides, sulfoxides, and sulfones. nih.gov Among these, the disulfide bond (R-S-S-R'), a covalent linkage between two sulfur atoms, is of particular importance. wikipedia.org
Disulfides are integral to both biochemistry and polymer chemistry. wikipedia.org In proteins, disulfide bridges form between the thiol groups of cysteine residues, playing a critical role in defining the tertiary and quaternary structures necessary for biological activity. wikipedia.orgbritannica.com The disulfide bond is characterized by a C-S-S-C dihedral angle that typically approaches 90 degrees and an S-S bond length of about 2.05 angstroms (Å), which is longer and weaker than a typical carbon-carbon bond. wikipedia.org This relative weakness is a key aspect of their chemistry, allowing for cleavage under specific conditions. wikipedia.org
Disulfides can be categorized as symmetric (where the two organic substituents, R, are identical) or asymmetric (where the substituents, R and R', are different). wikipedia.org While symmetric disulfides like dimethyl disulfide (CH3SSCH3) are common, asymmetric disulfides are prevalent in nature and are the focus of significant research. wikipedia.orgwikipedia.org The synthesis of organosulfur compounds has traditionally relied on thiols, but methods using the S-S bond cleavage of disulfides, which are often less odorous and easier to handle, are being developed, particularly with transition-metal catalysis. nih.govnih.gov
Integration of Halogenated Alkyl Groups in Organic Compounds
Halogenated organic compounds, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). numberanalytics.comchemistrytalk.org These compounds are classified as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the halogen. numberanalytics.com The generic structure is represented as R-X, where R is an alkyl group and X is a halogen. chemistrytalk.org
The presence of a halogen atom introduces polarity to the carbon-halogen bond and provides a reactive site for various chemical transformations. chemistrytalk.orgopentextbc.ca Alkyl halides are crucial intermediates in organic synthesis, serving as precursors for a wide range of other functional groups and complex molecules. numberanalytics.com Their utility extends to numerous industrial applications, including the production of polymers, pesticides, and fire retardants. noaa.gov The reactivity of halogenated compounds can be significant, though it generally decreases as more hydrogen atoms on a carbon are substituted with halogens. noaa.gov
Rationale for Academic Inquiry into Compounds Featuring Disulfide and Dichloromethyl Methyl Architectures
The compound Disulfide, dichloromethyl methyl (Cl₂HC-S-S-CH₃) represents a fascinating convergence of the two chemical domains discussed above. It is an asymmetric disulfide featuring a simple methyl group on one sulfur atom and a dichloromethyl group on the other. The academic and research interest in such a molecule stems from the unique chemical properties that are expected to arise from this specific combination.
The dichloromethyl group is a powerful electron-withdrawing group, which would significantly influence the electronic properties of the adjacent disulfide bond. This could alter the bond's strength, redox potential, and susceptibility to nucleophilic or electrophilic attack compared to simpler alkyl disulfides. The chlorine atoms also provide reactive handles for further synthetic transformations.
Research into such a compound would likely explore several key areas:
Synthesis and Stability: Developing efficient synthetic routes to this asymmetric disulfide and understanding its stability and decomposition pathways.
Reaction Mechanisms: Investigating the cleavage of the S-S bond and the reactivity of the C-Cl bonds. For instance, the disulfide bond is often the weakest bond in an organic molecule, and its scission is a key reaction. wikipedia.org The presence of the dichloromethyl group could lead to novel fragmentation patterns or reactivity.
Dynamic Covalent Chemistry: The disulfide bond is capable of reversible thiol-disulfide exchange, a cornerstone of dynamic covalent chemistry. mdpi.com The electronic influence of the dichloromethyl group could modulate the equilibrium and kinetics of such exchanges, offering a tool for creating responsive materials.
Biological Activity: Many halogenated and sulfur-containing compounds exhibit biological activity. The combination of a disulfide linkage, known for its role in biological redox processes, and a dichlorinated carbon center could lead to the discovery of new pharmacologically active agents. For example, disulfide bonds are key targets in certain drug delivery systems designed to respond to the reductive environment inside tumor cells. dovepress.com
In essence, the rationale for studying this compound lies in the potential for discovering new chemical reactivity and designing novel functional molecules by combining the distinct properties of disulfide and polychlorinated alkyl groups.
Compound Data
Below are tables detailing the properties of the target compound and related chemical structures for comparative purposes.
Table 1: Properties of this compound This table is interactive. Click on the headers to sort.
| Property | Value |
|---|---|
| IUPAC Name | dichloro(methyldisulfanyl)methane |
| Molecular Formula | C₂H₄Cl₂S₂ |
| Molar Mass | 163.09 g/mol |
| Canonical SMILES | CSSC(Cl)Cl |
| Physical State | Not available in literature |
| Boiling Point | Not available in literature |
| Density | Not available in literature |
Table 2: Comparative Properties of Related Compounds This table is interactive. Click on the headers to sort.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| Dimethyl Disulfide | C₂H₆S₂ | 94.19 | 110 |
| Chloromethyl methyl sulfide (B99878) | C₂H₅ClS | 96.58 | 104-105 |
| Dichloromethyl methyl ether | C₂H₄Cl₂O | 114.95 | 85 |
Structure
3D Structure
Properties
CAS No. |
61079-15-0 |
|---|---|
Molecular Formula |
C2H4Cl2S2 |
Molecular Weight |
163.1 g/mol |
IUPAC Name |
dichloro-(methyldisulfanyl)methane |
InChI |
InChI=1S/C2H4Cl2S2/c1-5-6-2(3)4/h2H,1H3 |
InChI Key |
GNOFUEROCTWYCT-UHFFFAOYSA-N |
Canonical SMILES |
CSSC(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Disulfide and Halogenated Alkyl Thioether Construction
Synthetic Routes to Disulfide Linkages
The formation of a disulfide bond is a critical transformation in both biological and synthetic chemistry. boisestate.edu Several methods have been developed to achieve this, ranging from the oxidation of thiols to the reaction of organic halides with sulfur sources.
Controlled Oxidative Coupling of Thiol Precursors
The oxidative coupling of thiols is a common and direct method for synthesizing symmetrical and unsymmetrical disulfides. boisestate.edunih.gov This process involves the formal removal of two hydrogen atoms from two thiol molecules to form a sulfur-sulfur bond. A variety of oxidizing agents have been employed to facilitate this transformation, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance. organic-chemistry.orgbiolmolchem.com
For the synthesis of Disulfide, dichloromethyl methyl, a hypothetical precursor, dichloromethyl methyl thiol, would be required. The controlled oxidation of this thiol, potentially in the presence of a methyl thiol, could lead to the desired unsymmetrical disulfide. The choice of oxidant is crucial to avoid over-oxidation to sulfonic acids or other side products. boisestate.edu
Table 1: Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidant | Conditions | Advantages |
|---|---|---|
| Dimethyl sulfoxide (B87167) (DMSO) | Acidic (e.g., HI) | Mild, readily available |
| Hydrogen Peroxide (H₂O₂) | Catalytic I₂ or I⁻ | "Green" oxidant, mild conditions |
| Iron-rich synthetic clay (Fe-Non) | Ambient temperature | Heterogeneous, easy removal, environmentally benign boisestate.edu |
This table presents a selection of common oxidizing agents and their typical reaction conditions for the oxidative coupling of thiols.
Research has shown that metal-free and mild oxidation systems are highly desirable, particularly for complex molecules. nih.gov For instance, the use of N-anomeric amides has been reported to facilitate the conversion of thiols to sulfur radicals, which then couple to form disulfides under additive-free conditions. nih.gov
Thiolate-Disulfide Exchange Reactions for Asymmetric Disulfide Formation
Thiolate-disulfide exchange is a versatile method for the synthesis of unsymmetrical disulfides. researchgate.net This equilibrium process involves the reaction of a thiolate anion with a symmetrical or unsymmetrical disulfide, leading to the formation of a new disulfide. libretexts.org The reaction proceeds through a SN2-like transition state or a trisulfur (B1217805) anionic intermediate. acs.org
To synthesize this compound using this method, one could react a dichloromethyl thiolate with dimethyl disulfide or, conversely, a methyl thiolate with di(dichloromethyl) disulfide. The position of the equilibrium can be influenced by the relative concentrations of the reactants and the thermodynamic stability of the resulting disulfide. harvard.edu
Key aspects of thiolate-disulfide exchange include:
Mechanism: The reaction pathway can be influenced by the steric bulk of the substituents. For less hindered substrates, a trisulfur intermediate may be involved, while bulkier groups favor a direct SN2 displacement. acs.org
Catalysis: The exchange can be catalyzed by bases, which generate the required thiolate, or by enzymes in biological systems. nih.gov
Applications: This reaction is fundamental to protein folding and the dynamic nature of disulfide bonds in biological systems. libretexts.org
Utilization of Sulfur Ylides in Disulfide Transformations
Sulfur ylides are versatile reagents in organic synthesis, primarily known for their use in the formation of epoxides and cyclopropanes from carbonyl compounds. libretexts.orgyoutube.com They are zwitterionic species containing a carbanion adjacent to a positively charged sulfur atom. baranlab.org While their primary application is not in the direct formation of disulfides, their chemistry involves the manipulation of sulfur-containing functional groups.
The application of sulfur ylides in the direct synthesis of a simple disulfide like this compound is not a standard or documented transformation. The reactivity of sulfur ylides is typically centered around the nucleophilic carbanion, leading to carbon-carbon bond formation. libretexts.orgresearchgate.net
Disulfane Synthesis from Organic Halides and Sulfur Sources
A practical and often preferred method for disulfide synthesis avoids the use of odorous thiols. thieme-connect.com This involves the reaction of organic halides with a suitable sulfur source. Various reagents can supply the disulfide moiety, reacting with alkyl, benzylic, or allylic halides to form symmetrical disulfides. thieme-connect.comrsc.org
For the synthesis of this compound, a potential route would involve the reaction of a dichloromethyl halide with a methyl thiosulfate (B1220275) (Bunte salt) or reacting a dichloromethyl halide and a methyl halide with a disulfide source like sodium disulfide.
Table 2: Sulfur Sources for Disulfide Synthesis from Organic Halides
| Sulfur Source | Reactant Type | Conditions |
|---|---|---|
| Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) | Primary, secondary, allylic, and benzylic halides | DMSO, 60-70 °C rsc.org |
| Elemental Sulfur (S₈) with a reducing agent | Alkyl halides | Alkaline media or with NaBH₄ thieme-connect.com |
This table highlights various sulfur-containing reagents that can be used to synthesize disulfides directly from organic halides.
This approach offers a more direct route to disulfides from readily available starting materials and avoids the handling of volatile and malodorous thiols. thieme-connect.com
Methodologies for Introducing Halogenated Methyl Groups
The introduction of a dichloromethyl group onto a molecule is a key step in the synthesis of the target compound. This can be achieved through various halogenation techniques or by using reactive intermediates that already contain the dichloromethyl moiety.
Synthesis of Dichloromethyl Methyl Ether as a Reactive Intermediate
Dichloromethyl methyl ether is a reactive chemical intermediate used in organic synthesis, particularly for formylation and chlorination reactions. wikipedia.org Its synthesis provides a method for creating the dichloromethyl group, which could then be further functionalized.
Several methods for the preparation of dichloromethyl methyl ether have been reported:
From Methyl Formate (B1220265): A common laboratory preparation involves the reaction of methyl formate with phosphorus pentachloride in phosphorus oxychloride. orgsyn.orgprepchem.com The product is isolated by distillation.
Chlorination of Chlorodimethyl Ether: This method involves the direct chlorination of chlorodimethyl ether in either the liquid or gas phase. orgsyn.org
Reaction with Sulfuryl Chloride: Chlorodimethyl ether can also be reacted with sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide. orgsyn.org
Table 3: Synthesis of Dichloromethyl Methyl Ether
| Reactants | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Methyl formate, Phosphorus pentachloride | Phosphorus oxychloride, 10-20 °C | 77-84% | orgsyn.org |
| Chlorodimethyl ether | Liquid or gas phase chlorination | - | orgsyn.org |
This table summarizes established synthetic routes to dichloromethyl methyl ether.
While dichloromethyl methyl ether is a useful reagent, its direct conversion to a thiol or disulfide would require further synthetic steps. For instance, it could potentially be used to functionalize a suitable sulfur-containing nucleophile.
Dichloromethylation and Formylation via Halogenated Ethers in Electrophilic Aromatic Substitution
Dichloromethyl methyl ether (Cl₂CHOCH₃) is a key reagent for introducing a dichloromethyl group onto aromatic rings, a process that can subsequently be used for formylation. wikipedia.orgorgsyn.org This method, known as the Rieche formylation, involves the reaction of an aromatic compound with dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride. orgsyn.org The initial product is a dichloromethylated arene, which can then be hydrolyzed to yield an aromatic aldehyde. orgsyn.org
While this reaction traditionally focuses on aromatic C-H functionalization, the principles of electrophilic attack using dichloromethyl methyl ether could theoretically be adapted for the synthesis of sulfur-containing compounds. The synthesis of dichloromethyl methyl ether itself can be achieved by reacting methyl formate with phosphorus pentachloride and phosphorus oxychloride. wikipedia.orgorgsyn.org
Table 1: Properties of Dichloromethyl Methyl Ether
| Property | Value |
|---|---|
| CAS Number | 4885-02-3 sigmaaldrich.commerckmillipore.com |
| Molecular Formula | C₂H₄Cl₂O wikipedia.orgsigmaaldrich.commerckmillipore.com |
| Molar Mass | 114.96 g/mol sigmaaldrich.commerckmillipore.com |
| Boiling Point | 85 - 87 °C wikipedia.orgmerckmillipore.com |
| Density | 1.29 g/cm³ (at 20 °C) merckmillipore.com |
This table presents key physicochemical properties of dichloromethyl methyl ether, a potential precursor in the synthesis of dichloromethylated compounds.
Functionalization of Dichloromethylarenes for Thioacetal Synthesis
Once a dichloromethylarene is synthesized, the two chlorine atoms on the benzylic carbon provide a handle for further functionalization. These groups are susceptible to nucleophilic substitution by thiols or their corresponding thiolates. This reaction pathway leads to the formation of dithioacetals, which are sulfur analogs of acetals.
The synthesis of thioacetals from dichloromethylarenes would involve reacting the chlorinated compound with a suitable thiol. This approach is a common strategy for installing sulfur-containing functional groups in organic synthesis.
Generation and Reactivity of Chloromethyl Acryl Reagents for Bioconjugation
While not directly related to dichloromethyl groups, the chemistry of chloromethyl reagents is relevant to the broader context of halogenated alkyl thioether synthesis. For instance, in oligonucleotide synthesis, linkers are often attached to solid supports via aminomethyl groups, which can be derived from chloromethylated precursors. wikipedia.org The reactivity of such halogenated species with nucleophiles, including sulfur-based nucleophiles, is a cornerstone of bioconjugation chemistry.
Multicomponent Reaction Strategies for Complex Organosulfur Structures
Multicomponent reactions (MCRs) offer an efficient approach to building complex molecules in a single step by combining three or more reactants. While specific MCRs for the direct synthesis of "this compound" are not documented, the principles of MCRs could be applied to construct related organosulfur compounds. For example, a reaction involving a source of the dichloromethyl group, a sulfur source, and a methylating agent could potentially be developed.
The synthesis of unsymmetrical disulfides often relies on the reaction of a thiol with an activated sulfur species. organic-chemistry.org For instance, reacting a thiol with 1-chlorobenzotriazole (B28376) can form a benzotriazolated thiol intermediate, which then reacts with another thiol to produce an unsymmetrical disulfide. organic-chemistry.org This highlights the stepwise approach often necessary for constructing complex disulfide-containing molecules.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dichloromethyl methyl ether |
| Titanium tetrachloride |
| Methyl formate |
| Phosphorus pentachloride |
| Phosphorus oxychloride |
Elucidation of Reaction Mechanisms and Chemoselectivity in Disulfide and Halogenated Methyl Systems
Mechanistic Investigations of Nucleophilic Processes at Sulfur Centers
Nucleophilic attack is a fundamental reaction class for disulfides. The presence of two sulfur atoms and two distinct carbon centers in dichloromethyl methyl disulfide offers multiple potential sites for nucleophilic processes.
SN2-Type Displacements at Sulfur and Carbon
The SN2 reaction, or bimolecular nucleophilic substitution, is a concerted, single-step process. rsc.org In the case of dichloromethyl methyl disulfide, a nucleophile could theoretically attack one of three electrophilic centers: the methyl carbon, the dichloromethyl carbon, or one of the sulfur atoms.
The reaction rate and preferred site of attack in an SN2 reaction are governed by factors including steric hindrance and the nature of the leaving group. rsc.orgmasterorganicchemistry.com The attack on the methyl carbon would be relatively fast, as methyl groups present minimal steric hindrance. masterorganicchemistry.com Conversely, attack at the dichloromethyl carbon is significantly less favorable. The presence of two chlorine atoms introduces a strong anomeric effect and orbital interactions that stabilize the C-Cl bonds, raising the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and making the carbon center less reactive towards nucleophiles. nih.gov
However, the most characteristic reaction for disulfides is the SN2-type displacement at one of the sulfur atoms. rsc.orgnih.gov In this pathway, the nucleophile attacks a sulfur atom, breaking the sulfur-sulfur bond and displacing a thiolate. rsc.org For dichloromethyl methyl disulfide, attack at the sulfur atom bonded to the dichloromethyl group is the kinetically and thermodynamically favored pathway. The electron-withdrawing nature of the two chlorine atoms makes the adjacent sulfur more electrophilic and, crucially, stabilizes the resulting dichloromethanethiolate (CHCl₂S⁻) leaving group, making it a weaker base and thus a better leaving group than methanethiolate (B1210775) (CH₃S⁻). wisc.edu
| Site of Attack | Relative Rate | Influencing Factors | Leaving Group | Leaving Group Stability |
|---|---|---|---|---|
| Methyl Carbon (-CH₃) | Moderate | Low steric hindrance | ⁻SCHCl₂ | High (stabilized by Cl atoms) |
| Dichloromethyl Carbon (-CHCl₂) | Very Slow/Unlikely | Electronic stabilization (anomeric effect), higher steric hindrance | ⁻SCH₃ | Low |
| Sulfur (adjacent to -CH₃) | Slow | S-S bond is the reactive site | ⁻SCH₃ | Low |
| Sulfur (adjacent to -CHCl₂) | Fast (Favored) | Enhanced electrophilicity of sulfur; highly stable leaving group | ⁻SCHCl₂ | High (stabilized by Cl atoms) |
Thiophilic Reaction Pathways with Carbanions
Reactions of disulfides with carbanions can proceed via nucleophilic substitution at the sulfur atom, a process known as a thiophilic reaction (SN@S). nih.gov Studies on the reaction of dimethyl disulfide with various aliphatic carbanions in the gas phase have shown that this thiophilic pathway is the dominant mechanism, resulting in the formation of a thiomethyl anion (CH₃S⁻). nih.gov The reaction begins with the formation of a complex between the reactants, which then proceeds through a low activation barrier to yield the products. nih.gov
For dichloromethyl methyl disulfide, the thiophilic pathway is expected to be even more pronounced. A carbanion (R⁻) would attack one of the sulfur atoms. As with other nucleophiles, the attack will preferentially occur at the sulfur atom adjacent to the electron-withdrawing dichloromethyl group. This leads to the formation of a new, unsymmetrical sulfide (B99878) (R-SCH₃) and the displacement of the stabilized dichloromethanethiolate anion (CHCl₂S⁻).
| Carbanion (R⁻) | Predicted Sulfide Product | Displaced Thiolate | Reaction Pathway |
|---|---|---|---|
| Alkyl⁻ (e.g., CH₃CH₂⁻) | CH₃CH₂-S-CHCl₂ | CH₃S⁻ | Attack at S adjacent to methyl |
| Alkyl⁻ (e.g., CH₃CH₂⁻) | CH₃CH₂-S-CH₃ | CHCl₂S⁻ | Attack at S adjacent to dichloromethyl (Favored) |
| Acetylide⁻ (e.g., HC≡C⁻) | HC≡C-S-CHCl₂ | CH₃S⁻ | Attack at S adjacent to methyl |
| Acetylide⁻ (e.g., HC≡C⁻) | HC≡C-S-CH₃ | CHCl₂S⁻ | Attack at S adjacent to dichloromethyl (Favored) |
Dynamics of Thiolate-Disulfide Interchange
Thiolate-disulfide interchange is a ubiquitous reaction in biochemistry and materials science, involving the attack of a thiolate anion on a disulfide bond. rsc.orgnih.gov This reaction proceeds via a classic SN2 mechanism at a sulfur center, passing through a linear trisulfide-like transition state. rsc.org The rate of the reaction is highly dependent on the nucleophilicity of the attacking thiolate. nih.gov
In the reaction of dichloromethyl methyl disulfide with an external thiolate (R'S⁻), two interchange reactions are possible, leading to an equilibrium mixture.
Attack at the sulfur adjacent to the methyl group: R'S⁻ + CH₃S-SCHCl₂ → R'S-SCH₃ + CHCl₂S⁻
Attack at the sulfur adjacent to the dichloromethyl group: R'S⁻ + CH₃S-SCHCl₂ → R'S-SCHCl₂ + CH₃S⁻
The direction and equilibrium position of the interchange are dictated by the relative stability of the thiolate leaving groups. wisc.edu The dichloromethanethiolate anion (CHCl₂S⁻) is significantly stabilized by the strong inductive electron-withdrawing effect of the two chlorine atoms. This makes it a much weaker base and therefore a better leaving group than the methanethiolate anion (CH₃S⁻). wisc.edu Consequently, nucleophilic attack by an external thiolate will preferentially occur at the sulfur atom bonded to the dichloromethyl group, favoring the formation of the more stable dichloromethanethiolate anion.
| Leaving Group | Parent Thiol | Key Features | Relative Stability as Anion |
|---|---|---|---|
| Methanethiolate (CH₃S⁻) | Methanethiol (B179389) (CH₃SH) | Electron-donating methyl group | Less Stable |
| Dichloromethanethiolate (CHCl₂S⁻) | Dichloromethanethiol (B14478947) (CHCl₂SH) | Two strong electron-withdrawing chlorine atoms | More Stable (Favored Leaving Group) |
Oxidative and Reductive Transformation Pathways of Disulfide Bonds
The sulfur-sulfur bond is redox-active, capable of undergoing both oxidation and reduction to yield a variety of sulfur-containing functional groups.
Aerobic Oxidation Pathways
The aerobic oxidation of thiols to disulfides is a well-established and synthetically useful transformation, often facilitated by catalysts. rsc.org Disulfides represent the initial oxidation product of thiols and are themselves relatively stable towards further oxidation under mild aerobic conditions. The primary focus of research in aerobic oxidation involving this functional group is typically the formation of the disulfide bridge from two thiol precursors, rather than the oxidation of the disulfide itself. rsc.org
While specific studies on the aerobic oxidation of dichloromethyl methyl disulfide are not prevalent, general chemical principles suggest that forcing conditions or the use of stronger oxidants would be required to oxidize the disulfide bond. Such oxidation would likely proceed first to a thiosulfinate (a compound with an R-S(O)-S-R' structure) and then potentially to a thiosulfonate (R-S(O)₂-S-R'). The significant difference in the electronic environment of the two sulfur atoms in dichloromethyl methyl disulfide would likely lead to regioselectivity in the oxidation, with the sulfur atom adjacent to the methyl group being more electron-rich and thus more susceptible to initial electrophilic attack by an oxidant.
Reductive Cleavage Mechanisms of Disulfides
The reductive cleavage of the S-S bond is a fundamental reaction of disulfides, converting them into two thiol molecules. This transformation can be achieved using various reducing agents, including thiols, metal hydrides, and phosphines.
Tertiary phosphines, such as tributylphosphine (B147548) or trimethylphosphine, are particularly effective reagents for disulfide bond reduction. The mechanism involves the nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms of the disulfide linkage. This attack cleaves the S-S bond, resulting in the formation of a sulfanylphosphonium cation and a thiolate anion. In the case of dichloromethyl methyl disulfide, the reaction with a phosphine (R₃P) would yield methanethiol and dichloromethanethiol upon workup. The initial cleavage would produce a thiolate and a phosphonium (B103445) intermediate, which is then hydrolyzed to release the second thiol.
The reaction is highly efficient and selective for the disulfide bond, tolerating many other functional groups.
| Reducing Agent | General Products | Mechanism Type |
|---|---|---|
| Thiols (e.g., Dithiothreitol, DTT) | Two new thiols + oxidized reagent | Thiol-disulfide interchange |
| Phosphines (e.g., Triphenylphosphine, PPh₃) | Two thiols + phosphine oxide (after workup) | Nucleophilic attack on sulfur |
| Borohydrides (e.g., Sodium borohydride, NaBH₄) | Two thiols | Hydride attack on sulfur |
Interactions with Endogenous Oxidants and Reactive Species
The disulfide bond is a critical functional group in biological systems, known for its role in stabilizing protein structures. nih.gov However, these bonds are also susceptible to reaction with endogenous oxidants and reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻). nih.govresearchgate.net The reactivity of a disulfide bond is significantly influenced by its chemical structure and the surrounding environment. nih.gov
While direct studies on "Disulfide, dichloromethyl methyl" with specific endogenous oxidants are not extensively documented in the reviewed literature, general principles of disulfide chemistry provide a framework for predicting its behavior. The oxidation of disulfides is a common route for their modification. nih.gov For instance, hydrogen peroxide is known to oxidize disulfides to thiosulfinates, a reaction that can be slow but is often catalyzed by various agents in biological and chemical systems. mdpi.com The presence of electron-withdrawing groups, such as the dichloromethyl group, can influence the electron density at the sulfur atoms, thereby affecting the rate and mechanism of oxidation.
Reactive oxygen species are constantly produced in biological systems through processes like cellular respiration. nih.govnih.gov These species can react with sulfur-containing compounds. rsc.org The reaction of disulfides with ROS can lead to the formation of various oxidized sulfur species. nih.gov The specific products formed depend on the nature of the oxidant and the structure of the disulfide. rsc.org For example, H₂O₂ typically converts sulfides to sulfoxides, while more potent oxidants like hypochlorite (B82951) can lead to further oxidation to sulfones. rsc.org
The table below summarizes the general reactivity of disulfides with common endogenous oxidants.
| Endogenous Oxidant | General Reaction with Disulfides | Potential Products |
| Hydrogen Peroxide (H₂O₂) | Oxidation | Thiosulfinates, Sulfoxides |
| Superoxide (O₂⁻) | Redox reactions | Varied oxidized sulfur species |
| Hypochlorous Acid (HOCl) | Oxidation | Can lead to sulfones and other highly oxidized products |
This table represents generalized reactivity patterns for disulfide bonds and may not reflect the specific, un-documented reactions of this compound.
Reactivity and Selectivity at Halogenated Carbon Centers
The dichloromethyl group in "this compound" presents a unique site for chemical reactions due to the presence of two chlorine atoms, which are good leaving groups, and the influence of the adjacent methyl disulfide moiety.
Electrophilic Activation of Halogenated Alkyl Moieties
The carbon atom of the dichloromethyl group is electrophilic and can be activated towards nucleophilic attack. This activation is often facilitated by Lewis acids. wikipedia.org Lewis acids are electron-pair acceptors that can coordinate to one of the chlorine atoms, increasing the electrophilicity of the carbon center and facilitating its substitution. wikipedia.orgnih.gov Common Lewis acids used in organic synthesis include metal salts like aluminum chloride and zinc chloride. nih.govacs.org
While specific studies detailing the Lewis acid-catalyzed reactions of "this compound" are limited, the principles of Friedel-Crafts-type reactions with similar dichloromethyl compounds, such as dichloromethyl methyl ether, are well-established. orgsyn.org In these reactions, the Lewis acid assists in the formation of a reactive intermediate that can then be attacked by a nucleophile. acs.org The reaction of "this compound" with a nucleophile (Nu⁻) in the presence of a Lewis acid (LA) can be generalized as follows:
General Scheme for Electrophilic Activation: CH₃SSCHCl₂ + LA ⇌ [CH₃SSCH(Cl)---Cl---LA] [CH₃SSCH(Cl)---Cl---LA] + Nu⁻ → CH₃SSCH(Cl)Nu + LA + Cl⁻
The disulfide group (CH₃SS-) would likely influence the stability of the carbocationic intermediate, thereby affecting the reaction's feasibility and outcome.
Carbanion Reactions with Dichloromethyl Compounds
Organolithium reagents are potent nucleophiles and strong bases due to the highly polar carbon-lithium bond. wikipedia.orgmt.com They readily react with electrophilic centers. libretexts.org Gas-phase studies on the reactions of dimethyl disulfide with various carbanions have shown that nucleophilic attack at the sulfur atom (thiophilic reaction) is a primary pathway. nih.gov This results in the formation of a thiomethyl anion (CH₃S⁻). nih.gov
In the context of "this compound," a strong carbanionic reagent like an organolithium compound (R-Li) could potentially react at multiple sites. Based on studies of similar compounds, several reaction pathways are plausible:
Thiophilic Attack: The carbanion could attack one of the sulfur atoms, cleaving the disulfide bond.
Attack at the Dichloromethyl Carbon: The carbanion could displace one of the chloride ions.
Proton Abstraction: If the carbanion is a sufficiently strong base, it could potentially abstract a proton from the dichloromethyl group, although this is less likely given the acidity of other potential sites.
Low-temperature reactions involving n-butyllithium and dichloromethyl silane (B1218182) derivatives have been successful in generating new organolithium reagents. researchgate.net This suggests that under controlled conditions, selective reactions at the dichloromethyl center are possible. The reaction of dimethyl disulfide with acetylenic carbanions proceeds via an initial thiophilic attack, followed by further reactions of the resulting intermediates. nih.gov
The table below outlines potential reactions of "this compound" with carbanionic reagents based on analogous systems.
| Reagent Type | Potential Reaction Pathway | Expected Intermediate/Product |
| Organolithium (R-Li) | Thiophilic attack at sulfur | R-S-CH₃ + LiS-CHCl₂ |
| Organolithium (R-Li) | Nucleophilic substitution at carbon | CH₃SSCH(Cl)R + LiCl |
| Grignard Reagent (R-MgX) | Similar pathways to organolithiums, potentially less reactive | Analogous products to organolithium reactions |
This table is based on general principles of carbanion reactivity and studies on analogous sulfur and dichloromethyl compounds.
Michael Addition Reactions of Chloromethyl Acrylate Derivatives
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Thiols and thiolates are excellent nucleophiles for this type of reaction, often referred to as a thia-Michael addition, leading to the formation of β-thioethers. ulaval.caacsgcipr.orgnih.gov This reaction is highly efficient and can be catalyzed by both acids and bases. ulaval.canih.gov
While "this compound" itself is not a Michael acceptor, its structural components are relevant to the broader context of Michael additions. If the dichloromethyl methyl disulfide moiety were part of a larger molecule containing a Michael acceptor, such as an acrylate, its electronic properties could influence the reactivity of the double bond.
The thia-Michael reaction proceeds via the addition of a sulfur nucleophile to the β-carbon of the activated alkene. acsgcipr.orgwikipedia.org The general mechanism involves the formation of a thiolate, which then attacks the Michael acceptor. nih.gov The reaction is widely used in materials chemistry and for the synthesis of biologically active molecules. acsgcipr.org
Although direct examples involving "this compound" in Michael additions are not available in the searched literature, the principles of thia-Michael additions are well-established. The table below summarizes key aspects of the thia-Michael addition.
| Catalyst Type | Role of Catalyst | Reaction Conditions |
| Base (e.g., Triethylamine) | Deprotonates the thiol to form a more nucleophilic thiolate. nih.gov | Often mild, room temperature. ulaval.ca |
| Lewis Acid (e.g., Fe(OTf)₂) | Activates the α,β-unsaturated system towards nucleophilic attack. ulaval.ca | Can be performed in green solvents like ethanol. ulaval.ca |
| Nucleophile (e.g., Phosphines) | Acts as an initiator to generate a thiolate anion. nih.gov | Varies depending on the specific system. |
Computational and Theoretical Studies on Disulfide and Halogenated Methyl Compound Reactivity
Quantum Chemical Approaches to Disulfide Bond Characterization
Quantum chemistry provides a foundational framework for understanding the behavior of electrons and nuclei in molecules. Methods derived from quantum mechanics are used to calculate molecular properties, characterize bond strengths, and map out the energetic landscapes of chemical reactions.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying reaction mechanisms due to its favorable balance of computational cost and accuracy. rsc.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is highly effective for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates.
In the context of disulfide chemistry, DFT is applied to:
Optimize Geometries: Determine the lowest-energy structures of reactants, products, and transition states. For instance, studies on dimethyl disulfide (DMDS) have shown that the cis conformer (with a C-S-S-C dihedral angle of approximately 88°) is the most stable geometry.
Calculate Reaction Barriers: By locating the transition state structure on the potential energy surface, DFT can predict the activation energy of a reaction, offering insights into its feasibility and rate.
Map Reaction Pathways: DFT calculations can trace the entire reaction coordinate, revealing the intricate details of bond-breaking and bond-forming events. This has been used to study the oxidative dehydrogenative coupling of thiols to form unsymmetrical disulfides.
Different functionals within DFT can be chosen to best suit the system under investigation. For example, hybrid functionals like B3LYP and B3PW91 are commonly used to study the reactivity of organic molecules. rsc.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using parameters derived from experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy, which is crucial for describing complex electronic phenomena.
For disulfides like DMDS, which serve as models for understanding photofragmentation, high-level ab initio methods are essential for accurately describing excited electronic states. Key applications include:
Excited State Calculations: Methods such as Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2) and Equation of Motion Coupled Cluster (EOM-CC) are used to study the electronic states accessed upon UV light absorption. These calculations are critical for understanding photodissociation mechanisms.
High-Accuracy Energetics: Coupled-cluster methods with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for calculating accurate energies, including bond dissociation energies and reaction enthalpies.
Handling Multiconfigurational Character: Many chemical processes, especially those involving bond breaking or excited states, cannot be described by a single electronic configuration. Multireference methods like CASPT2 are designed to handle this multiconfigurational character, providing a more accurate picture of the potential energy surfaces.
Understanding the precise dynamics of bond cleavage and formation is central to predicting chemical reactivity. Computational modeling allows researchers to simulate these events on femtosecond timescales. In the study of DMDS photodissociation, theoretical models have been used to explore the cleavage of both the S–S and C–S bonds.
Simulations show that upon excitation with UV light, the DMDS molecule is promoted to an excited electronic state. The subsequent relaxation process determines which bond breaks:
S–S Bond Cleavage: Excitation at certain wavelengths primarily leads to the dissociation of the weaker sulfur-sulfur bond. Theoretical calculations of the potential energy surfaces of the lowest excited states (S₁ and S₂) confirm that these states are dissociative along the S–S bond coordinate.
C–S Bond Cleavage: At different excitation energies (e.g., ~200 nm), C–S bond cleavage becomes a competing pathway. Computational models help to identify the specific higher-lying excited states (S₃ to S₆) involved and map their potential energy surfaces along the C–S dissociation coordinate.
These models provide a dynamic picture of the molecule's journey from the initial light absorption (Franck-Condon region) to the final fragmented products.
Forced chemical reactions, such as those induced by light (photochemistry) or mechanical stress, can be effectively studied using computational methods. Photodissociation is a primary example where external energy forces the molecule along reaction pathways that are inaccessible under thermal conditions.
Theoretical studies on DMDS have provided profound mechanistic insights into its light-activated reactions. Key findings from these computational investigations include:
The crucial role of multiple electronic states, with relaxation often involving transitions between states (internal conversion and intersystem crossing).
The identification of regions on the potential energy surface where different electronic states (e.g., singlet and triplet) become nearly degenerate, facilitating efficient transitions between them.
These theoretical insights explain experimental observations, such as the different fragmentation patterns observed at various excitation wavelengths, by providing a complete electronic and nuclear-level picture of the dissociation process.
Computational Electrochemistry for Redox Behavior Prediction
Computational electrochemistry is a field that applies theoretical methods to predict the electrochemical properties of molecules, such as reduction potentials. nih.gov This is particularly relevant for disulfides, which can undergo reduction to form two thiols (R-S-S-R + 2e⁻ + 2H⁺ → 2 R-SH). Predicting the potential at which this occurs is crucial for applications in biochemistry and materials science.
The prediction of redox potentials typically involves:
Calculating Free Energies: Computing the Gibbs free energies of the molecule in its oxidized (disulfide) and reduced (thiol) states using quantum chemical methods.
Incorporating Solvent Effects: Since redox reactions almost always occur in solution, accurately modeling the interaction between the solute and the solvent is critical. This is often done using continuum solvent models (like the SMD or PCM models), which represent the solvent as a continuous medium with a specific dielectric constant. nih.gov
Thermodynamic Cycles: Using a thermodynamic cycle (the Born-Haber cycle) to relate the calculated free energy of the reaction in solution to the standard reduction potential relative to a reference electrode. nih.gov
While specific data for dichloromethyl methyl disulfide is unavailable, the principles of computational electrochemistry provide a robust framework for predicting its redox behavior. DFT calculations combined with a suitable solvent model could be used to estimate its reduction potential, providing insight into how the electron-withdrawing chloro-substituents affect the stability of the disulfide bond relative to its reduced thiol forms. nih.gov
Kinetic and Thermochemical Analyses of Reaction Pathways
Beyond identifying reaction pathways, computational studies can provide quantitative data on their kinetics (how fast they proceed) and thermochemistry (the energy changes involved).
Thermochemical Analysis involves calculating key thermodynamic quantities for a reaction:
Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.
Entropy of Reaction (ΔS): The change in disorder.
Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction (ΔG = ΔH - TΔS).
These values are obtained from the calculated energies and vibrational frequencies of the reactants and products. For instance, detailed thermochemical data is available for the reactions of DMDS.
Kinetic Analysis focuses on the rates of chemical reactions. Using Transition State Theory (TST), computational chemists can calculate rate constants from the Gibbs free energy of activation (ΔG‡). This value is determined by the energy difference between the reactants and the transition state.
For complex reactions, especially those involving multiple steps or occurring over a range of temperatures and pressures, more sophisticated theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed. RRKM/Master Equation modeling can predict temperature- and pressure-dependent rate coefficients, which are crucial for accurate kinetic modeling of complex chemical systems.
Table of Calculated Properties for Model System (Dimethyl Disulfide)
This table presents theoretical data for Dimethyl Disulfide (DMDS), which serves as a model for the methodologies discussed.
| Property | Method/Basis Set | Calculated Value/Finding | Reference |
| Ground State Geometry | DFT | C-S-S-C Dihedral Angle: ~88° (cis conformer) | |
| S-S Bond Dissociation | XMS-CASPT2 | The S₁ and S₂ excited states are dissociative along the S-S coordinate. | |
| C-S Bond Dissociation | XMS-CASPT2 | Higher-lying excited states (S₃-S₆) are involved in C-S bond cleavage. | |
| Photodissociation Mechanism | MS-CASPT2 | Relaxation from S₁ state involves internal conversion to S₂ and intersystem crossing to T₂. | |
| Standard Enthalpy of Formation | Not specified in search results | 26.90 ± 0.75 kJ/mol (Gas Phase) |
Biochemical Significance and Molecular Interactions of Disulfide Bonds General Principles
Structural and Functional Roles of Disulfide Bridges in Biomacromolecules
Disulfide bonds (S-S) are critical covalent linkages that play a pivotal role in the structure and function of many proteins. metwarebio.com Formed between the thiol groups of two cysteine residues, these bonds are particularly important for proteins that are secreted or exposed to the extracellular environment. metwarebio.commonash.edu
Conformational Stability: The primary role of many disulfide bonds is to enhance the conformational stability of a protein's native fold. monash.edumonash.edu By covalently linking different parts of a polypeptide chain, a disulfide bond reduces the conformational entropy of the unfolded state, which thermodynamically stabilizes the folded state. wikipedia.orgnih.govnih.gov This added stability is essential for proteins that must function in the harsh, oxidizing environment outside the cell, protecting them from changes in pH or temperature. metwarebio.com For instance, proteins like keratin, which have a high disulfide content, are known for their structural robustness. monash.edumonash.edu
Protein Folding Pathway: Disulfide bonds are not merely passive structural elements; they can actively guide the protein folding process. monash.edu During oxidative folding in the endoplasmic reticulum (ER), the formation of native disulfide bonds is a key step that helps a protein acquire its correct, functional conformation. metwarebio.comnih.gov While non-native disulfide bonds can form transiently, the folding process often involves their rearrangement until the most stable, native configuration is achieved. nih.govacs.org The formation of correct disulfide bonds can drive the polypeptide into a more compact state, allowing other stabilizing interactions, such as hydrophobic and electrostatic forces, to lock the protein into its final structure. monash.edu In some cases, the formation of stable tertiary structure appears to be dependent on the formation of native disulfide bonds. acs.org
The formation of disulfide bonds in vivo is a complex and highly regulated enzymatic process, not a spontaneous reaction. youtube.com This process primarily occurs in the endoplasmic reticulum (ER) in eukaryotes and the periplasmic space in prokaryotes, both of which are oxidizing environments conducive to disulfide bond formation. creative-proteomics.comnih.govbiologyinsights.com In contrast, the cytosol is a reducing environment where disulfide bonds are generally unstable. wikipedia.org
Oxidation and Thiol-Disulfide Exchange: The fundamental reaction is a thiol-disulfide exchange. nih.gov It begins with the oxidation of a cysteine's thiol group (-SH) to a reactive thiolate ion (S⁻). nih.gov This ion then performs a nucleophilic attack on an existing disulfide bond in an oxidizing agent, leading to the formation of a new disulfide bond within the target protein. nih.govnih.gov This process involves a series of reactions including oxidation, reduction, and isomerization. uwaterloo.ca
Enzymatic Catalysis: In the ER, this process is catalyzed by a family of enzymes known as protein disulfide isomerases (PDIs). creative-proteomics.comnih.gov PDIs can introduce disulfide bonds into newly synthesized proteins, reduce incorrectly formed bonds, and isomerize (rearrange) non-native disulfides until the correct pairing is achieved. nih.govnih.govuwaterloo.ca The PDI enzymes themselves become reduced in the process and must be re-oxidized to continue their catalytic cycle. This re-oxidation is often carried out by flavoenzymes like ER oxidoreductin 1 (Ero1), which transfers electrons to molecular oxygen. nih.gov In bacteria such as E. coli, a set of Dsb proteins (DsbA, DsbB, DsbC, DsbD) performs analogous functions. biologyinsights.comuwaterloo.ca
The stability and structural importance of disulfide bonds have made them attractive targets for protein engineering and chemical biology. nih.govnih.gov
Disulfide Engineering: This field involves the rational design of novel disulfide bonds into proteins to enhance their stability, activity, or function. nih.govrapidnovor.com Using techniques like site-directed mutagenesis, researchers can introduce cysteine residues at specific locations where they are predicted to form a stabilizing disulfide bond. rapidnovor.com This has been successfully applied to improve the thermal stability and shelf-life of therapeutic proteins, such as interleukin-2, and to enhance the catalytic activity of industrial enzymes. rapidnovor.com However, the introduction of a disulfide bond does not always lead to increased stability, and computational tools like Disulfide by Design (DbD2) are often used to predict favorable locations. nih.govcore.ac.uk
Redox Regulation and Signaling Involving Disulfide Interconversions
Beyond their structural role, some disulfide bonds are "redox-active," meaning they can be reversibly formed and broken in response to the cell's local redox environment. nih.gov This dynamic interconversion acts as a molecular switch, modulating a protein's activity, localization, or interaction with other molecules. monash.edunih.govnih.gov
Redox-Sensitive Switches: The formation or cleavage of a specific disulfide bond can induce a conformational change in a protein, thereby altering its function. monash.edunih.gov This mechanism is a form of post-translational modification that allows cells to respond to changes in oxidative stress. metwarebio.comresearchgate.net For example, the activity of certain transcription factors and molecular chaperones is controlled by the redox state of specific cysteine residues. umich.edu The transcription factor OxyR in prokaryotes is activated by the formation of an intramolecular disulfide bond in response to hydrogen peroxide, leading to the expression of antioxidant genes. umich.edu
Thiol-Disulfide Exchange in Signaling: Thiol-disulfide exchange reactions are central to redox signaling pathways. nih.gov Cellular oxidants like hydrogen peroxide (H₂O₂) can trigger the formation of a disulfide bond in a target protein, which translates the redox signal into a cellular response. portlandpress.comnih.gov This can involve the formation of intramolecular disulfides or intermolecular disulfides that link two different proteins together. portlandpress.com These interactions are often mediated by redox-active enzymes like thioredoxins and glutaredoxins, which catalyze the transfer of disulfide bonds between molecules, propagating the signal. wikipedia.orgnih.gov This dynamic process is crucial for a wide range of physiological processes, from antioxidant defense to the regulation of gene expression. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
